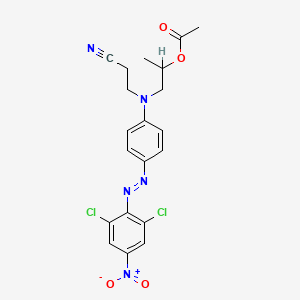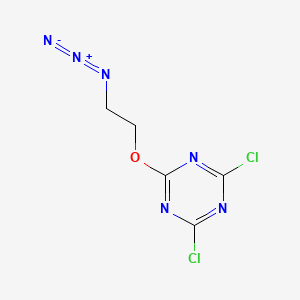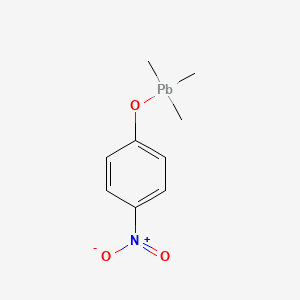
Plumbane, (p-nitrophenoxy)trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Plumbane, (p-nitrophenoxy)trimethyl- is an organolead compound characterized by the presence of a lead atom bonded to three methyl groups and a p-nitrophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Plumbane, (p-nitrophenoxy)trimethyl- typically involves the reaction of trimethylplumbane with p-nitrophenol under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of Trimethylplumbane: This can be synthesized by reacting lead(II) acetate with methylmagnesium bromide (Grignard reagent) in an ether solvent.
Reaction with p-Nitrophenol: Trimethylplumbane is then reacted with p-nitrophenol in the presence of a base such as sodium hydroxide to form Plumbane, (p-nitrophenoxy)trimethyl-.
Industrial Production Methods
Industrial production methods for Plumbane, (p-nitrophenoxy)trimethyl- are not well-documented due to the specialized nature of the compound. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling lead compounds.
化学反应分析
Types of Reactions
Plumbane, (p-nitrophenoxy)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert it back to lead(II) compounds.
Substitution: The p-nitrophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation: Lead(IV) oxide derivatives.
Reduction: Lead(II) compounds.
Substitution: Various substituted plumbane derivatives depending on the substituent used.
科学研究应用
Plumbane, (p-nitrophenoxy)trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of Plumbane, (p-nitrophenoxy)trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The p-nitrophenoxy group can interact with active sites of enzymes, potentially inhibiting their activity. The lead atom can also form coordination complexes with various biomolecules, affecting their function and stability.
相似化合物的比较
Similar Compounds
Trimethylplumbane: Lacks the p-nitrophenoxy group, making it less reactive in certain chemical reactions.
Tetraethyllead: Used as an anti-knock agent in gasoline, but has different chemical properties and applications.
Lead(IV) oxide: An inorganic compound with different reactivity and applications.
Uniqueness
Plumbane, (p-nitrophenoxy)trimethyl- is unique due to the presence of the p-nitrophenoxy group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research in various fields, including organic synthesis, medicinal chemistry, and materials science.
属性
CAS 编号 |
73928-20-8 |
|---|---|
分子式 |
C9H13NO3Pb |
分子量 |
390 g/mol |
IUPAC 名称 |
trimethyl-(4-nitrophenoxy)plumbane |
InChI |
InChI=1S/C6H5NO3.3CH3.Pb/c8-6-3-1-5(2-4-6)7(9)10;;;;/h1-4,8H;3*1H3;/q;;;;+1/p-1 |
InChI 键 |
WPLWKZFGIDBKRM-UHFFFAOYSA-M |
规范 SMILES |
C[Pb](C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


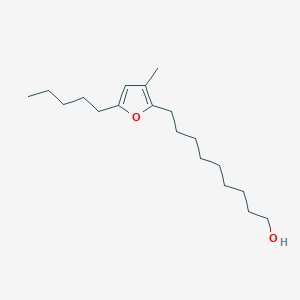

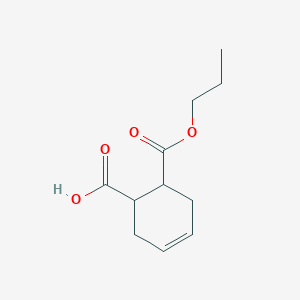
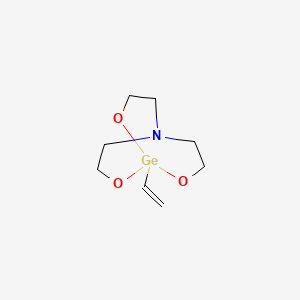
![6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440920.png)

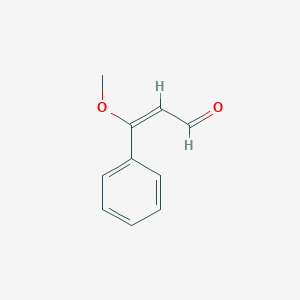

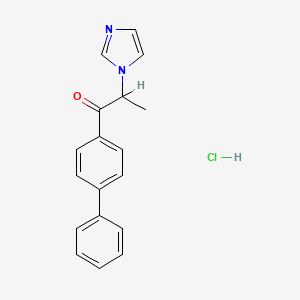
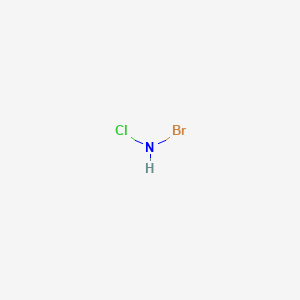
![N-[3-(Dipentylamino)phenyl]acetamide](/img/structure/B14440950.png)
![1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B14440961.png)
